molecular formula C25H21N5O2 B2536983 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-42-8

5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2536983
CAS No.: 941947-42-8
M. Wt: 423.476
InChI Key: OXCFDRZSOVDVJK-UHFFFAOYSA-N
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Description

5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 941947-42-8) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C 25 H 21 N 5 O 2 and a molecular weight of 423.47 g/mol, belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of heterocyclic compounds is of significant research interest due to its structural similarity to purines, making it an excellent candidate for use in biomimetic models and various pharmacological studies . Researchers are exploring triazolo[1,5-a]pyrimidine derivatives across a wide spectrum of applications, including as key ligands in the synthesis of metal complexes with potential antiparasitic activity . These derivatives have also been investigated for their fungicidal properties . The compound is provided with a minimum purity of 95% and must be stored according to the provided safety data sheet. This product is labeled "For Research Use Only" and is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions and refer to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-17-22(24(31)29-19-10-4-2-5-11-19)23(30-25(28-17)26-16-27-30)18-9-8-14-21(15-18)32-20-12-6-3-7-13-20/h2-16,23H,1H3,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCFDRZSOVDVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolo-pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antiviral and antibacterial potential, along with synthesis methods and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Molecular Formula C25_{25}H21_{21}N5_{5}O2_{2}
Molecular Weight 423.5 g/mol
CAS Number 941947-42-8

Antiviral Activity

Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant antiviral properties. Specifically, studies have shown that 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrates inhibitory effects against various strains of viruses including influenza. The mechanism involves the inhibition of the PA-PB1 complex formation crucial for viral replication.

  • Inhibition Studies :
    • The compound has been tested for its ability to inhibit the PA-PB1 interaction in vitro. The half-maximal inhibitory concentration (IC50) values indicate effective inhibition at non-toxic concentrations.
    • Comparative studies show that modifications in the substituents at the C-5 and C-7 positions significantly affect the antiviral potency.

Antibacterial Activity

In addition to its antiviral properties, this compound has shown potential against bacterial strains. The triazole nucleus is recognized for its role in developing antimicrobial agents.

  • Mechanism of Action :
    • The antibacterial activity is primarily attributed to interference with bacterial cell wall synthesis and function.
    • Compounds with similar triazole structures have been documented to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis of triazolo-pyrimidine derivatives highlights the importance of specific substituents in enhancing biological activity:

Substituent PositionEffect on Activity
C-5Methyl or phenyl groups enhance potency
C-7Presence of phenoxy or halogen substituents increases efficacy
Amide GroupModifications can improve solubility and bioavailability

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their antiviral efficacy against influenza A virus (IAV). The compound exhibited a promising EC50 value indicating significant antiviral activity while maintaining low cytotoxicity (CC50) levels.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antibacterial properties of various triazole derivatives against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB). The results indicated that certain modifications to the triazole ring structure led to enhanced activity against resistant bacterial strains.

Q & A

Q. How to address discrepancies in catalytic efficiency claims between TMDP and piperidine?

  • Methodological Answer : Replicate reactions under identical conditions (solvent, temperature) and compare turnover numbers (TON). While TMDP offers safety advantages, its catalytic efficiency (TON ~15) may lag behind piperidine (TON ~20) in certain substrates, necessitating context-specific optimization .

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